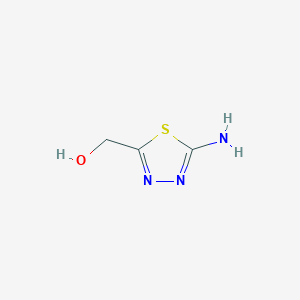

(5-氨基-1,3,4-噻二唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Amino-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,3,4-thiadiazoles . The molecular formula of this compound is CHNOS and it has an average mass of 131.156 Da .

Synthesis Analysis

The synthesis of derivatives of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” has been reported in several studies . For instance, one study described the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted benzoyl acetazolamides .Molecular Structure Analysis

The molecular structure of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives plays a crucial role in their pharmacological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives have been studied in the context of their synthesis . The reactions typically involve the formation of new bonds and functional groups, which can significantly alter the properties and activities of the resulting compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives can be inferred from their molecular structure and synthesis . For instance, one derivative was reported to have a melting point of 194–196°C and a molecular weight of 326.39 g/mol .科学研究应用

脲酶抑制剂

该化合物已被用于设计和合成新型的2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-芳基乙酰胺衍生物,这些衍生物已被评估为其脲酶抑制活性 . 合成化合物对脲酶表现出高活性,该酶对于幽门螺杆菌的存活至关重要 .

抗氧化剂

一系列亚胺5-氨基-1,3,4-噻二唑-2-[(N-取代苯甲酰)]磺酰胺衍生物被合成并评估了其抗氧化和自由基清除活性 . 这些化合物显示出有希望的结果,表明它们有可能用于对抗氧化应激 .

抗癌

上述同一系列亚胺也通过MTT法评估了其对HEK 293(人表皮肾细胞系)、BT474(乳腺癌细胞系)和NCI-H226(肺癌细胞系)的细胞毒性活性 . 与吲哚磺酰胺相比,一些合成化合物显示出中等强度的细胞毒性 .

抗菌

用(5-氨基-1,3,4-噻二唑-2-基)甲醇和替米考星富马酸盐治疗导致对感染了耐甲氧西林金黄色葡萄球菌的小鼠的剂量依赖性保护和存活 . 这表明该化合物在治疗细菌感染方面具有潜在用途 .

抗病毒

与依法韦仑相比,该化合物的衍生物显示出有限的抗HIV活性 . 然而,它们可以作为未来寻找新的有效非核苷类抗病毒药物的修饰基础 .

作用机制

Target of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activity, suggesting potential targets could be related to these biological processes .

Mode of Action

It’s worth noting that similar compounds have been shown to induce growth inhibition in certain cell lines, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Based on the observed antioxidant and anticancer activities of similar compounds, it can be inferred that this compound may interact with pathways related to oxidative stress and cell proliferation .

Result of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activities, suggesting potential effects at the molecular and cellular levels .

未来方向

The future research directions for “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, given their demonstrated urease inhibitory and anticancer activities, these compounds could be further evaluated as potential candidates for the development of new drugs .

生化分析

Biochemical Properties

The biochemical properties of (5-Amino-1,3,4-thiadiazol-2-yl)methanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, potentially influencing their function

Cellular Effects

(5-Amino-1,3,4-thiadiazol-2-yl)methanol can have various effects on cellular processes. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCVQJLYSKFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56951-58-7 |

Source

|

| Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2579408.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N1-(2-(diethylamino)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2579410.png)

![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)

![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)

![[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate](/img/structure/B2579417.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)